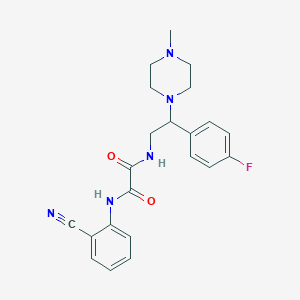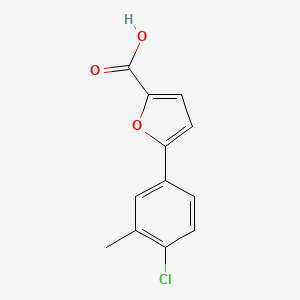
5-(4-Chloro-3-methylphenyl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-3-methylphenyl)furan-2-carboxylic acid is a useful research compound. Its molecular formula is C12H9ClO3 and its molecular weight is 236.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Production and Utility in Biomass Conversion
The utility of furan derivatives, including those related to 5-(4-Chloro-3-methylphenyl)furan-2-carboxylic acid, extends into the realm of biomass conversion. For instance, acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid are produced from biomass-derived precursors, showcasing their role in creating biofuels and polymers. This highlights the chemical's potential in green chemistry applications and the broader goal of sustainable material production (Dutta, Wu, & Mascal, 2015).
Synthesis of Esters and Halogenated Derivatives
Research has also focused on the synthesis routes from readily available materials to furan- and thiophen-2-carboxylic acids, with halogen atoms as substituents. The work demonstrates the preparation of various esters from these acids, indicating the versatility of furan derivatives in synthesizing chemically diverse and potentially pharmacologically relevant compounds (Chadwick, Chambers, Meakins, & Snowden, 1973).
Antimycobacterial Agents
Another significant application area is in the development of antimycobacterial agents. Furan derivatives have shown promise in this field, with certain compounds demonstrating the ability to interfere with iron homeostasis. This research not only offers insights into the therapeutic potential of furan derivatives but also underlines the importance of structural data to guide the development of new medicinal compounds (Mori et al., 2022).
Thermodynamic Properties in Organic Solvents
The study of thermodynamic properties of derivatives in organic solvents furthers our understanding of their behavior in various chemical environments. By investigating solubility, enthalpies, and entropies of mixing, scientists can better predict the solubility and reactivity of these compounds in different solvents, which is crucial for their application in chemical synthesis and material science (Sobechko et al., 2019).
Enzyme Cascade for Furan Carboxylic Acids Synthesis
Innovative methods for synthesizing furan carboxylic acids involve enzyme cascades, which use byproducts from one enzymatic reaction to drive another. This approach not only exemplifies the efficiency of biocatalysis but also the potential for sustainable and green chemical processes. Such methodologies can significantly impact the pharmaceutical and polymer industries by providing a controlled means of producing key intermediates (Jia, Zong, Zheng, & Li, 2019).
Mécanisme D'action
Target of Action
The primary targets of 5-(4-Chloro-3-methylphenyl)furan-2-carboxylic acid It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
The specific mode of action of This compound Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The exact biochemical pathways affected by This compound The compound might be involved in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of This compound It’s worth noting that similar compounds have been used in the synthesis of various bioactive compounds, suggesting potential biological activity .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The stability of similar compounds used in suzuki–miyaura coupling reactions is generally high, contributing to the success of these reactions .
Propriétés
IUPAC Name |
5-(4-chloro-3-methylphenyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c1-7-6-8(2-3-9(7)13)10-4-5-11(16-10)12(14)15/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGBISYSRQGHOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(O2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
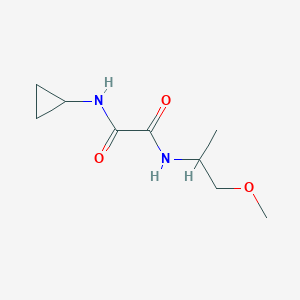

![1-(1-methyl-1H-imidazole-5-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2692516.png)
![4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid](/img/no-structure.png)
![2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2692520.png)
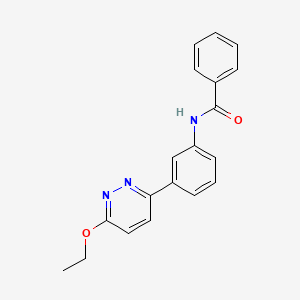
![Ethyl 4-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate](/img/structure/B2692525.png)
![6-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2692527.png)

![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide](/img/structure/B2692529.png)

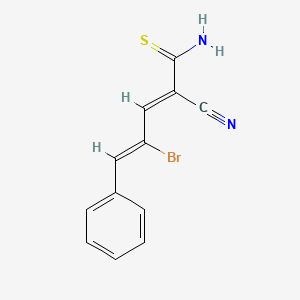
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide](/img/structure/B2692532.png)
